

Application of Taltobulin Intermediates in Medicinal Chemistry Research

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Compound of Interest		
Compound Name:	Taltobulin intermediate-10	
Cat. No.:	B12368974	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, which has demonstrated significant promise as an anticancer agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3] Taltobulin has also shown efficacy against multidrug-resistant cancer cell lines, making it a valuable candidate for further investigation.[1][4] The convergent synthesis of Taltobulin involves the preparation of key intermediates, which themselves can serve as valuable tools for medicinal chemistry research, including structure-activity relationship (SAR) studies, the development of novel analogs, and as building blocks for antibody-drug conjugates (ADCs).[5][6]

These application notes provide an overview of the utility of Taltobulin intermediates in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation Physicochemical Properties of Taltobulin and Key Intermediates

The following table summarizes key physicochemical properties of Taltobulin and its commercially available intermediates. These parameters are crucial for assessing drug-



likeness and developing formulations.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Notes
Taltobulin	C27H43N3O4	473.65	228266-40-8	Potent tubulin polymerization inhibitor.[3]
Taltobulin intermediate-1	C12H25NO2	215.34	228266-38-4	Building block for the N-terminal fragment.[7]
Taltobulin intermediate-3	C11H22CINO2	235.75	610786-69-1	Precursor for the central amino acid moiety.[8]
(6R)-Taltobulin intermediate-9	C14H29NO3	259.39	Not Available	Chiral building block for the C- terminal fragment.[6]
N,3-dimethyl-L- valinamide	C7H16N2O	144.22	89226-12-0	A related structural motif.

Biological Activity of Taltobulin

The biological activity of Taltobulin provides a benchmark for the evaluation of its intermediates and novel analogs.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
18 Tumor Cell Lines (average)	Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma	2.5 ± 2.1	[3]

Experimental Protocols



Synthesis of Taltobulin Intermediates (General Convergent Strategy)

The synthesis of Taltobulin is achieved through a convergent approach, where key fragments are synthesized independently and then coupled together. While detailed, step-by-step protocols for each commercially available intermediate are often proprietary, the following represents a generalized synthetic strategy based on published literature for hemiasterlin analogs.[9][10]

- 1. Synthesis of the N-terminal Moiety (similar to Taltobulin intermediate-1):
- Objective: To synthesize the N,β,β-trimethyl-L-phenylalanyl fragment.
- General Procedure:
 - Start with a suitable protected L-phenylalanine derivative.
 - Perform N-methylation, for example, using formaldehyde and a reducing agent.
 - Introduce the β , β -dimethyl groups through appropriate alkylation reactions.
 - The final intermediate can be obtained after deprotection and purification.
- 2. Synthesis of the Central Amino Acid Moiety (related to Taltobulin intermediate-3):
- Objective: To prepare the (1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl fragment.
- · General Procedure:
 - This fragment is often derived from a chiral amino acid precursor.
 - A Wittig-type reaction or other olefination methods can be employed to introduce the double bond with the desired E-stereochemistry.
 - The carboxylic acid can be protected as an ester during the synthesis and deprotected at a later stage.



- 3. Synthesis of the C-terminal Moiety (incorporating structures like (6R)-Taltobulin intermediate-9 and N,3-dimethyl-L-valinamide):
- Objective: To synthesize the N,3-dimethyl-L-valinamide fragment.
- General Procedure:
 - Begin with L-valine.
 - The carboxylic acid is converted to an amide by reaction with N,N-dimethylamine.[11]
 - Hydroxylation at the 3-position can be achieved using specific reagents.
- 4. Fragment Coupling and Final Assembly:
- Objective: To couple the synthesized fragments to form the Taltobulin backbone.
- · General Procedure:
 - Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to sequentially link the amino acid fragments.
 - Deprotection of protecting groups is performed as the final step to yield Taltobulin.
 - Purification is typically achieved by chromatography (e.g., HPLC).

Biological Evaluation Protocols

- 1. In Vitro Tubulin Polymerization Assay (Turbidity-Based):
- Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
- Materials:
 - Purified tubulin (e.g., from bovine brain)
 - General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)



- GTP solution (100 mM)
- Test compounds (Taltobulin intermediates) dissolved in an appropriate solvent (e.g., DMSO)
- Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
- Negative control (vehicle)
- 96-well microplate
- Temperature-controlled microplate reader
- Procedure:
 - Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
 - Add GTP to a final concentration of 1 mM.
 - Add the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.
 - Initiate the polymerization by adding the cold tubulin/GTP solution to each well.
 - Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
- Data Analysis:
 - Plot absorbance versus time.
 - Determine the rate of polymerization (Vmax) and the maximum polymer mass (plateau).
 - Calculate the percentage of inhibition or promotion relative to the vehicle control.
- 2. Cell Viability (MTT) Assay:
- Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.



· Materials:

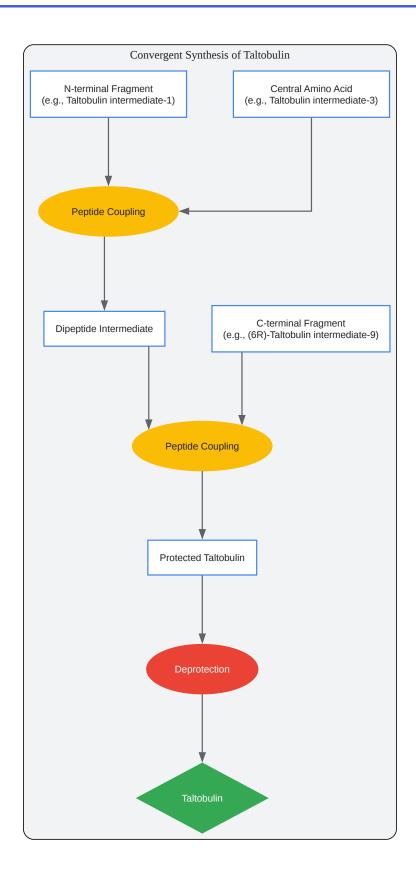
- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compounds (Taltobulin intermediates)
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a wavelength of 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

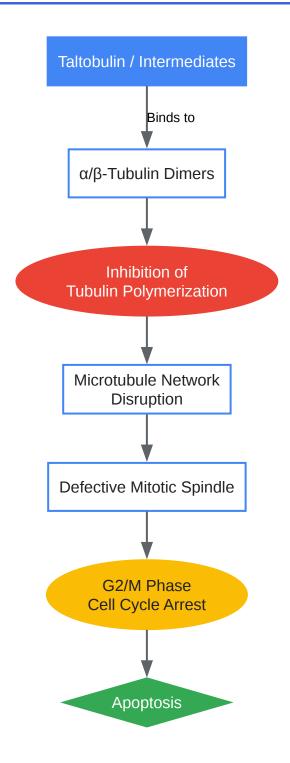




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Caption: Convergent synthetic workflow for Taltobulin.

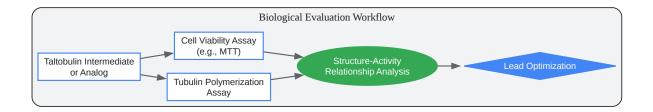




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Caption: Signaling pathway of Taltobulin-induced apoptosis.





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Caption: Experimental workflow for evaluating Taltobulin intermediates.

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